molecular formula C16H16O2 B14403709 3-Methyl-3,5-diphenyl-1,2-dioxolane CAS No. 85981-77-7

3-Methyl-3,5-diphenyl-1,2-dioxolane

Cat. No.: B14403709
CAS No.: 85981-77-7
M. Wt: 240.30 g/mol
InChI Key: LQCWRODPHHFJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3,5-diphenyl-1,2-dioxolane is an organic compound belonging to the dioxolane family. Dioxolanes are a group of heterocyclic acetals characterized by a five-membered ring containing two oxygen atoms. This particular compound is notable for its unique structure, which includes two phenyl groups and a methyl group attached to the dioxolane ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3,5-diphenyl-1,2-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol under acidic conditions . The reaction typically involves heating the reactants under reflux with a suitable acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient separation techniques to ensure high yield and purity. Continuous flow reactors and advanced distillation methods are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3,5-diphenyl-1,2-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-3,5-diphenyl-1,2-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-3,5-diphenyl-1,2-dioxolane exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate further chemical transformations. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation .

Comparison with Similar Compounds

Properties

CAS No.

85981-77-7

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-methyl-3,5-diphenyldioxolane

InChI

InChI=1S/C16H16O2/c1-16(14-10-6-3-7-11-14)12-15(17-18-16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3

InChI Key

LQCWRODPHHFJGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OO1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.